molecular formula C7H8O B2498095 3-Cyclopropylfuran CAS No. 1563530-01-7

3-Cyclopropylfuran

Cat. No. B2498095
CAS RN: 1563530-01-7
M. Wt: 108.14
InChI Key: ANWJGFPAEFSYCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyclopropylfuran derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols with water and electrophilic halides, leading to 3-halohydrofurans with moderate to excellent yields (Mothe et al., 2011). Another method utilizes a cascade reaction between 1-(1-alkynyl)cyclopropyl ketones and cupric halide to produce 3-halofuran derivatives under mild conditions (Zhu et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be influenced by the synthetic route. For instance, AlCl3-promoted cycloaddition reactions of activated cyclopropanes with aromatic aldehydes have been shown to construct 2,5-diaryl-3,3,4-trisubstituted tetrahydrofurans with excellent diastereoselectivities (Yang et al., 2011). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, highlighting their versatile chemical properties. The ring-opening cycloisomerization of cyclopropenyl carboxylates has been shown to produce differently substituted 2-alkoxyfurans with high regioselectivity and good yields (Chen & Ma, 2010). Such reactions underscore the potential of this compound derivatives in synthetic organic chemistry.

Physical Properties Analysis

While specific studies on the physical properties of this compound are limited, the physical properties of organic compounds like furans are typically characterized by their boiling points, melting points, and solubility. These properties are influenced by the functional groups attached to the furan ring and the overall molecular structure.

Chemical Properties Analysis

The chemical properties of this compound derivatives include reactivity towards nucleophilic and electrophilic agents, the potential for polymerization, and the ability to undergo various organic transformations. The presence of the cyclopropyl group can influence the electron density of the furan ring, affecting its reactivity in chemical reactions.

Scientific Research Applications

Rapid Access to Halohydrofurans

A study describes a method to efficiently prepare 3-halohydrofurans via hydroxylation/halocyclization of cyclopropyl methanols, showcasing the application of cyclopropyl derivatives in synthesizing halogenated furans under mild conditions (S. R. Mothe et al., 2011).

Synthesis of Multisubstituted Furans

Another research effort developed a convenient method for synthesizing 3-halofurans from 1-(1-alkynyl)cyclopropyl ketones, further illustrating the synthetic utility of cyclopropyl compounds in creating furan derivatives with significant yields (Mei Zhu et al., 2012).

Intramolecular Cyclopropanation and C-H Insertion

Activation of unsaturated carbon-carbon bonds using transition metal catalysts with cyclopropenes as substrates demonstrates the role of cyclopropyl groups in facilitating diverse transformations, leading to heterocycles and carbocycles with a bicyclo[4.1.0]heptane framework (Alexis Archambeau et al., 2015).

Cyclopropyl Rings in Drug Molecules

The cyclopropyl ring's contribution to drug properties, including enhancing potency and reducing off-target effects, underscores its importance in medicinal chemistry. This review focuses on how the cyclopropyl fragment addresses challenges in drug discovery (T. Talele, 2016).

C-C Bond Cleavage of Cyclopropanols

A review covering the C-C bond cleavage and functionalization of cyclopropanols highlights the synthetic utility of cyclopropanols as unique three-carbon synthons, demonstrating the cyclopropyl group's versatility in organic synthesis (Tyler R McDonald et al., 2020).

Safety and Hazards

The safety information for “3-Cyclopropylfuran” indicates that it is potentially dangerous . The hazard statements include H225, H301, and H331, which refer to its flammability and toxicity if swallowed or inhaled .

Relevant Papers

There are several papers related to “this compound”. For instance, a paper titled “Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif” discusses the synthesis of substituted all-cis-1,2,3-trifluorocyclopropanes . Another paper titled “Reactions of esters of cyclopropylfurancarboxylic acids in the system comprising Paraform, hydrogen chloride, and zinc chloride” discusses the reactions of certain cyclopropylfuran compounds .

Mechanism of Action

Mode of Action

Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds This could potentially influence the interaction of 3-Cyclopropylfuran with its targets, leading to changes in their function

Biochemical Pathways

They play a role in maintaining normal bodily functions and improving human health . .

Result of Action

It’s known that the structure and conformation of a compound can influence its biological activity . Therefore, the cyclopropyl group in this compound might have specific effects at the molecular and cellular level. More research is needed to understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound . .

properties

IUPAC Name

3-cyclopropylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJGFPAEFSYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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